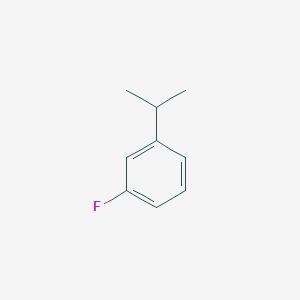
1-Fluoro-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-3-(propan-2-yl)benzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the first position and an isopropyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems can enhance the yield and selectivity of the desired product.
化学反応の分析
Types of Reactions: 1-Fluoro-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or oleum.
Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitration: 1-Fluoro-3-(propan-2-yl)-4-nitrobenzene.
Sulfonation: 1-Fluoro-3-(propan-2-yl)benzenesulfonic acid.
Halogenation: 1-Fluoro-3-(propan-2-yl)-4-bromobenzene or 1-Fluoro-3-(propan-2-yl)-4-chlorobenzene.
科学的研究の応用
1-Fluoro-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used as an intermediate in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-Fluoro-3-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The isopropyl group can provide steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
類似化合物との比較
4-Chloro-1-fluoro-2-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of a hydrogen atom at the fourth position.
1-Fluoro-2-(propan-2-yl)benzene: The isopropyl group is at the second position instead of the third.
Uniqueness: 1-Fluoro-3-(propan-2-yl)benzene is unique due to the specific positioning of the fluorine and isopropyl groups, which can influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications.
特性
CAS番号 |
2193-38-6 |
|---|---|
分子式 |
C9H11F |
分子量 |
138.18 g/mol |
IUPAC名 |
1-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11F/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChIキー |
NAYXHKRRAWPEKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
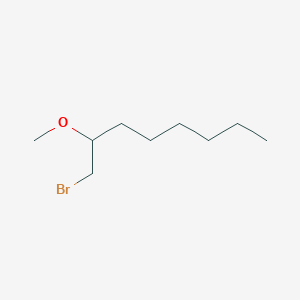
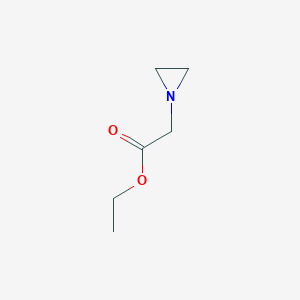
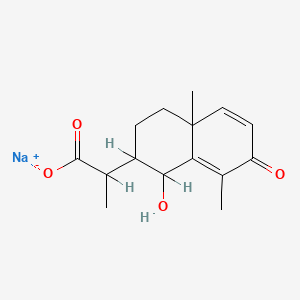
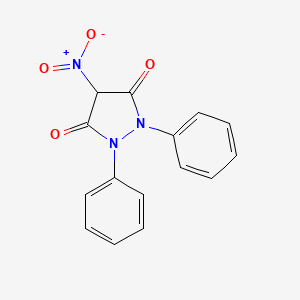


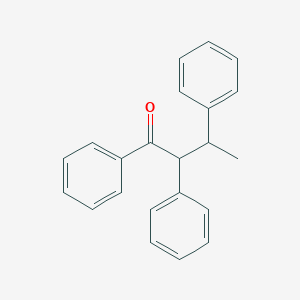
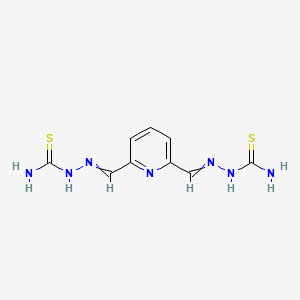
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
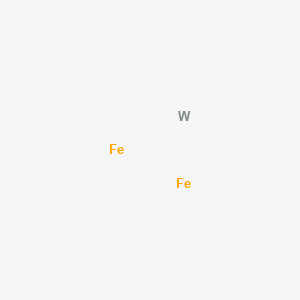
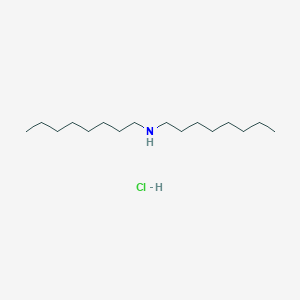
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
